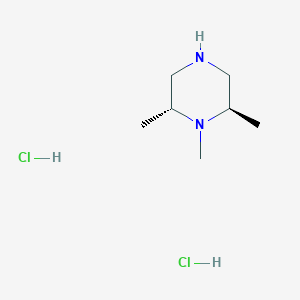

trans-1,2,6-Trimethylpiperazine dihydrochloride

Description

BenchChem offers high-quality trans-1,2,6-Trimethylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2,6-Trimethylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,6R)-1,2,6-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLULMXLBYGMPO-GPJOBVNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to trans-1,2,6-Trimethylpiperazine Dihydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-1,2,6-trimethylpiperazine dihydrochloride, a substituted piperazine derivative with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, potential therapeutic applications, and essential safety and handling information.

Chemical Identity and Structure

trans-1,2,6-Trimethylpiperazine dihydrochloride is the hydrochloride salt of the trans-stereoisomer of 1,2,6-trimethylpiperazine. The "trans" configuration denotes that the methyl groups at the C2 and C6 positions of the piperazine ring are on opposite sides of the ring's plane. This compound is typically supplied as a racemic mixture of the (2R,6S) and (2S,6R) enantiomers.

CAS Number: 1195782-28-5[1]

Molecular Formula: C₇H₁₈Cl₂N₂

Molecular Weight: 201.14 g/mol [1]

IUPAC Name: (2R,6S)-rel-1,2,6-trimethylpiperazine dihydrochloride

Synonyms: trans-1,2,6-Trimethylpiperazine 2HCl

The chemical structure of the cation is depicted below:

Caption: Chemical structure of the trans-1,2,6-Trimethylpiperazine cation.

Physicochemical Properties

The following table summarizes the known physicochemical properties of trans-1,2,6-trimethylpiperazine dihydrochloride. Data is aggregated from various chemical suppliers and may vary slightly between batches.

| Property | Value |

| Physical Form | Solid |

| Purity | ≥97% |

| Storage Temperature | Room temperature, sealed in a dry place[1] |

| SMILES Code | C[C@H]1CNCN1C.[H]Cl.[H]Cl |

| InChI Key | SZLULMXLBYGMPO-DTQHMAPFSA-N |

Synthesis and Purification

The synthesis of trans-1,2,6-trimethylpiperazine dihydrochloride can be achieved through a multi-step process. A key strategic consideration is the diastereoselective formation of the trans-substituted piperazine ring. Methodologies based on palladium-catalyzed intramolecular hydroamination offer a robust and stereocontrolled route.

The following is a representative synthetic protocol:

Caption: Synthetic workflow for trans-1,2,6-Trimethylpiperazine dihydrochloride.

Experimental Protocol:

Step 1: Synthesis of the Aminoalkene Precursor

-

Cyclic Sulfamidate Formation: Start with an appropriate N-protected chiral amino acid (e.g., N-Boc-alanine). Convert it to the corresponding amino alcohol by reduction of the carboxylic acid. The amino alcohol is then treated with thionyl chloride and subsequently oxidized to form the cyclic sulfamidate. This method provides a reliable way to generate the chiral precursor.

-

Nucleophilic Displacement: The cyclic sulfamidate is then subjected to nucleophilic opening with a suitable amine, such as N-methylallylamine, to yield the key aminoalkene hydroamination precursor. This reaction proceeds with an inversion of stereochemistry.

Step 2: Palladium-Catalyzed Intramolecular Hydroamination

-

Reaction Setup: In a nitrogen-purged glovebox, a reaction vessel is charged with the aminoalkene precursor, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and an appropriate solvent (e.g., toluene).

-

Cyclization: The reaction mixture is heated to facilitate the intramolecular hydroamination. This cyclization is highly diastereoselective, favoring the formation of the trans-2,6-disubstituted piperazine. The stereoselectivity is driven by the minimization of steric interactions in the transition state.

-

Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the N-protected trans-2,6-dimethyl-1-methylpiperazine.

Step 3: Deprotection and Salt Formation

-

Deprotection: The protecting group on the second nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group).

-

Final N-Methylation: The secondary amine is then methylated, for instance, via reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride.

-

Dihydrochloride Salt Formation: The final free base of trans-1,2,6-trimethylpiperazine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate of trans-1,2,6-trimethylpiperazine dihydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Self-Validating System for Protocol Integrity:

-

Stereochemical Control: The chirality of the starting amino acid dictates the stereochemistry of the final product. The diastereoselectivity of the palladium-catalyzed hydroamination step is crucial and can be confirmed by NMR spectroscopy (NOE experiments) and, if possible, by X-ray crystallography of an intermediate or the final product.

-

Purity Analysis: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion and identify any side products. The final product's purity should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Substituted piperazines, including trimethylated derivatives, are of significant interest for their potential to modulate the activity of various biological targets, particularly within the central nervous system (CNS).

-

CNS-Active Agents: Many piperazine derivatives exhibit activity as antipsychotic, antidepressant, and anxiolytic agents.[3][4] The substitution pattern on the piperazine ring is critical for tuning receptor selectivity and pharmacokinetic properties. The methyl groups in trans-1,2,6-trimethylpiperazine can influence the molecule's conformation and its binding affinity to specific receptors, such as serotonin and dopamine receptors.

-

Neuropharmacological Research: This compound can serve as a valuable tool for structure-activity relationship (SAR) studies. By comparing its biological activity to other piperazine analogues, researchers can probe the influence of stereochemistry and substitution on target engagement and functional outcomes. For instance, studies on related trimethylpiperazine isomers have explored their potential as neuroprotective agents and in treating inflammatory diseases.

-

Scaffold for Library Synthesis: Due to the synthetic accessibility of the piperazine core, trans-1,2,6-trimethylpiperazine can be used as a starting material for the synthesis of more complex molecules. The secondary amine provides a handle for further functionalization, allowing for the creation of libraries of compounds for high-throughput screening.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all research chemicals. The following information is based on data for structurally related piperazine dihydrochlorides.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If handling as a powder, use a certified particulate respirator.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Analytical Methods

The characterization and quantification of trans-1,2,6-trimethylpiperazine dihydrochloride can be performed using standard analytical techniques.

-

Chromatographic Methods: HPLC is a suitable method for purity assessment and quantification. Due to the lack of a strong chromophore, UV detection may require derivatization.[5] Alternatively, LC-MS provides high sensitivity and selectivity for detection and quantification in complex matrices.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization to improve volatility and chromatographic performance.[7]

-

Spectroscopic Methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and verification of the stereochemistry.

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.

-

References

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

U.S. Department of Justice, Office of Justice Programs, National Institute of Justice. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

Sarecka-Hujar, B., et al. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]

-

RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

-

Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2018, July 15). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Retrieved from [Link]

-

PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

- 1. 1195782-28-5|(2R,6S)-rel-1,2,6-Trimethylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]

Stereochemical Engineering of trans-1,2,6-Trimethylpiperazine vs. cis-Isomer

Executive Summary

The stereochemical configuration of piperazine cores is a decisive factor in the efficacy and metabolic stability of neuroactive and oncological pharmacophores. While 1,2,6-trimethylpiperazine is a seemingly simple scaffold, the stereochemical relationship between the methyl groups at C2 and C6—and their interaction with the N1-methyl substituent—dictates the molecule's 3D topography.

This guide provides a definitive technical analysis of the thermodynamically stable cis-isomer (meso) versus the pharmacologically distinct trans-isomer (chiral) . We explore the conformational constraints that govern their synthesis, the NMR signatures required for unambiguous assignment, and the structural logic driving their differential biological activity.

Conformational Analysis & Energetics

To rationally design synthesis and purification protocols, one must first understand the ground-state thermodynamics of the system. The 1,2,6-trimethylpiperazine system exists primarily in a chair conformation, but the relative orientation of substituents creates a significant energy bifurcation.

The cis-Isomer (2,6-syn)

The cis-isomer (derived from meso-2,6-dimethylpiperazine) is the thermodynamic sink. In its lowest energy state, both C-methyl groups occupy equatorial positions.

-

Stability: High. The diequatorial arrangement minimizes 1,3-diaxial interactions.

-

N1-Methyl Orientation: The N-methyl group undergoes rapid pyramidal inversion. However, it predominantly adopts an equatorial orientation to avoid 1,3-diaxial clashes with the C3/C5 axial protons, though a gauche interaction with the equatorial C2/C6 methyls is unavoidable.

The trans-Isomer (2,6-anti)

The trans-isomer (derived from chiral rac-2,6-dimethylpiperazine) is intrinsically higher in energy due to geometric constraints.

-

Stability: Lower. In a rigid chair conformation, one C-methyl group must be axial while the other is equatorial .

-

Ring Distortion: To relieve the steric strain of the axial methyl group (A-value ~1.7 kcal/mol), the ring often adopts a twisted boat conformation or a distorted chair, increasing the entropic barrier for binding to rigid protein pockets.

Visualizing the Energy Landscape

The following diagram illustrates the conformational equilibrium and the steric penalties associated with the trans-isomer.

Figure 1: Conformational energy landscape showing the stability gap between the diequatorial cis-isomer and the strain-limited trans-isomers.[1]

Synthetic Methodologies

Accessing the trans-isomer requires kinetic control or specific resolution steps, as thermodynamic conditions heavily favor the cis-form.

Route A: Thermodynamic Synthesis (Targeting cis)

Mechanism: Catalytic hydrogenation of 2,6-dimethylpyrazine. Protocol:

-

Precursor: 2,6-Dimethylpyrazine.

-

Reduction: H₂ (50 psi), PtO₂ or Pd/C catalyst, in MeOH.

-

Outcome: The reduction proceeds via syn-addition of hydrogen across the planar pyrazine ring. The resulting 2,6-dimethylpiperazine is predominantly cis (meso).

-

Methylation: Reductive amination with HCHO/HCOOH (Eschweiler-Clarke) yields cis-1,2,6-trimethylpiperazine.

Route B: Stereoselective Synthesis of trans

Mechanism: Resolution of the chiral precursor followed by methylation. Protocol:

-

Reduction: Reduce 2,6-dimethylpyrazine with Na in EtOH (dissolving metal reduction) to increase the trans:cis ratio compared to catalytic hydrogenation.

-

Resolution (Critical Step):

-

The crude 2,6-dimethylpiperazine mixture contains both cis (meso) and trans (racemic) isomers.

-

Step 2a: Treat with D-(-)-Mandelic acid or L-(+)-Tartaric acid in ethanol.

-

Step 2b: The trans-isomer forms a crystalline diastereomeric salt, while the cis-isomer remains in the mother liquor. Recrystallize to >98% de.

-

-

Methylation: React the pure trans-2,6-dimethylpiperazine with MeI (0.95 eq) and K₂CO₃ in MeCN at 0°C to prevent quaternization.

Figure 2: Divergent synthetic pathways for isolating high-purity cis and trans isomers.

Analytical Discrimination (NMR)

Distinguishing these isomers requires careful analysis of coupling constants (

Diagnostic 1H NMR Signatures (CDCl₃, 400 MHz)

The key differentiator is the signal of the axial protons at C2 and C6.

| Feature | cis-1,2,6-Trimethylpiperazine | trans-1,2,6-Trimethylpiperazine |

| Symmetry | Plane of symmetry (meso-like) | |

| C2/C6 Protons | Axial (assuming diequatorial Me) | One Axial , One Equatorial (averaged if flipping fast) |

| Multiplicity | Doublet of doublets (dd) or multiplet | Complex multiplet (often broadened) |

| Coupling ( | Large (~10-12 Hz) with C3/C5 axial H | Reduced or averaged (< 8 Hz) due to conformational mobility |

| N-Me Shift | ||

| C-Me Shift |

Self-Validating Protocol: To confirm the trans assignment, perform a Low-Temperature NMR (-40°C) experiment.

-

Observation: The trans isomer signals will decoalesce into two distinct sets (one axial-Me conformer, one equatorial-Me conformer) or sharpen into a rigid twist-boat signature.

-

NOE: Irradiate the N-Me signal.

-

cis: Strong NOE to C2/C6 axial protons (if N-Me is equatorial).

-

trans: Weaker or asymmetric NOE distribution due to the distal axial methyl group.

-

Pharmacological Implications

Why go through the trouble of synthesizing the trans isomer? The answer lies in the "Lock and Key" principle.

The "Flat" vs. "Twisted" Effect

-

Cis-Isomer: The diequatorial conformation creates a relatively flat, extended piperazine ring. This is ideal for binding pockets that require a linear vector, such as certain GPCR channels.

-

Trans-Isomer: The obligate axial methyl group forces the ring into a more globular, twisted shape. This 3D volume occupancy is critical for allosteric inhibition .

Case Study: CPS1 Inhibition (H3B-374)

Recent research into Carbamoyl Phosphate Synthetase 1 (CPS1) inhibitors highlighted the critical nature of this stereochemistry.

-

Observation: The (2R,6R)-dimethylpiperazine core (trans) exhibited an 18-fold enhancement in potency (IC50 = 360 nM) compared to the cis-isomer or racemic mixture.[2]

-

Mechanism: The trans-configuration locked the piperazine into a staggered conformation that perfectly filled the hydrophobic allosteric pocket, a geometry physically inaccessible to the flat cis-isomer.

References

-

Stereoselective Synthesis of Piperazines: Beak, P., & Lee, W. K. (1990).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperazines. Journal of Organic Chemistry. -

Conformational Analysis: Cignitti, M., & Gallo, G. G. (1968). Conformational Analysis of 2,6-Dimethylpiperazines. Journal of Heterocyclic Chemistry.

-

CPS1 Inhibitor Case Study: Yao, S., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters.

-

NMR Differentiation: Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.

-

Resolution Protocols: Felder, E., et al. (1966). Separation of cis- and trans-2,6-dimethylpiperazine. Helvetica Chimica Acta.

Sources

Therapeutic potential of 1,2,6-trimethylpiperazine derivatives in neuroscience

Therapeutic Potential of 1,2,6-Trimethylpiperazine Derivatives in Neuroscience: A Technical Guide

Part 1: Executive Summary & Structural Rationale

The "Privileged Scaffold" in Neuropharmacology In the landscape of central nervous system (CNS) drug discovery, the piperazine ring is ubiquitous. However, the specific substitution pattern of 1,2,6-trimethylpiperazine represents a highly specialized "privileged structure" that offers distinct advantages over the generic piperazine core.

Unlike the planar pyrazine analogs (e.g., Tetramethylpyrazine) or unsubstituted piperazines, the 1,2,6-trimethyl motif introduces critical physicochemical properties:

-

Conformational Rigidity: The methyl groups at the C2 and C6 positions flank the N1 nitrogen, locking the ring into a preferred chair conformation. This reduces the entropic penalty upon binding to receptor pockets (e.g., GPCRs or ion channels).

-

Metabolic Shielding: The steric bulk around the N1 nitrogen hinders oxidative dealkylation by Cytochrome P450 enzymes, a common clearance pathway for N-methylated drugs, thereby extending the half-life (

) in the brain. -

Chirality-Driven Selectivity: The presence of stereocenters at C2 and C6 allows for the isolation of specific enantiomers (e.g.,

vs.

This guide explores the application of this scaffold in developing neuroprotective agents, specifically targeting TRPC6 modulation , dopaminergic signaling , and oxidative stress mitigation .

Part 2: Medicinal Chemistry & Synthesis

Structure-Activity Relationship (SAR)

The biological activity of 1,2,6-trimethylpiperazine derivatives hinges on the orientation of the methyl groups.

-

The "Butterfly" Effect: In the cis-2,6-dimethyl isomer, the methyl groups are equatorial, creating a distinct hydrophobic face. This is critical for fitting into the lipophilic pockets of dopamine D2/D3 receptors.

-

N1-Basicity Modulation: The inductive effect of the three methyl groups increases the basicity of the N1 nitrogen, enhancing cation-pi interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor active sites.

Synthetic Protocol: Stereoselective Synthesis of (2R,6R)-1,2,6-Trimethylpiperazine

Objective: Synthesize the core scaffold with high enantiomeric purity.

Reagents:

-

(R)-Alanine (Starting material)

-

Propylene oxide

-

Sodium Borohydride (

) -

Formaldehyde / Formic Acid (Eschweiler-Clarke methylation)

Workflow:

-

Cyclization: Condensation of (R)-alanine derivatives to form the diketopiperazine intermediate.

-

Reduction: Reduction of the diketopiperazine using

or -

N-Methylation (The Critical Step): Regioselective methylation at N1.

-

Note: Direct alkylation can lead to quaternization. The Eschweiler-Clarke method is preferred for mono-methylation.

-

Step-by-Step Protocol (N-Methylation):

-

Dissolve (2R,6R)-2,6-dimethylpiperazine (10 mmol) in Formic acid (98%, 5 equiv).

-

Cool to 0°C and add Formaldehyde (37% aq., 5 equiv) dropwise.

-

Reflux the mixture at 100°C for 12 hours (

evolution indicates reaction progress). -

Cool to RT, basify with NaOH (pH > 12), and extract with Dichloromethane (DCM).

-

Dry over

and concentrate. -

Purification: Distillation or Column Chromatography (MeOH:DCM 1:9).

Caption: Stereoselective synthesis pathway for the 1,2,6-trimethylpiperazine core.

Part 3: Mechanisms of Action in Neuroscience

TRPC6 Channel Modulation (Neuroprotection)

Recent evidence suggests that piperazine derivatives act as agonists or Positive Allosteric Modulators (PAMs) for Transient Receptor Potential Canonical 6 (TRPC6) channels.

-

Mechanism: Activation of TRPC6 induces calcium influx (

), which activates CaMKII and CREB phosphorylation. -

Outcome: Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and stabilization of dendritic spines (synaptoprotection).

-

Relevance: Critical for Alzheimer’s Disease (AD) where dendritic spine loss correlates with cognitive decline.

Dopamine Receptor Selectivity (Antipsychotic/Nootropic)

The 1,2,6-trimethyl substitution pattern creates a "steric clamp" that restricts the rotation of the N-substituent.

-

D2/D3 Selectivity: The rigid core prevents binding to off-target receptors (e.g., Histamine H1, Alpha-1 adrenergic), reducing side effects like sedation and hypotension common with flexible piperazines.

Mitochondrial Protection

Similar to its pyrazine cousin (TMP), the 1,2,6-trimethylpiperazine core exhibits antioxidant capacity. It scavenges Reactive Oxygen Species (ROS) and inhibits the opening of the Mitochondrial Permeability Transition Pore (mPTP) during ischemic events.

Part 4: Experimental Validation Protocols

In Vitro Calcium Flux Assay (TRPC6 Validation)

Purpose: To verify if the derivative acts as a TRPC6 agonist.[1]

-

Cell Line: HEK293 cells stably expressing human TRPC6.

-

Dye Loading: Incubate cells with Fura-2 AM (2 µM) for 30 min at 37°C.

-

Baseline: Measure fluorescence ratio (340/380 nm) in Calcium-free HBSS.

-

Treatment: Add 1,2,6-trimethylpiperazine derivative (0.1 - 10 µM).

-

Challenge: Re-introduce

(2 mM) to extracellular solution. -

Readout: A rapid increase in 340/380 ratio compared to vehicle control indicates TRPC6-mediated

entry.-

Control: Use Hyperforin (1 µM) as a positive control and SAR7334 as a specific TRPC6 inhibitor to confirm specificity.

-

In Vivo 5xFAD Mouse Model (Alzheimer's Efficacy)

Purpose: Assess cognitive improvement and synaptic density.[2][3]

-

Subjects: 5xFAD transgenic mice (6 months old).

-

Dosing: 10 mg/kg (i.p.) of the derivative, daily for 21 days.

-

Behavioral Test: Morris Water Maze (Spatial Memory).

-

Metric: Latency to find the hidden platform.

-

-

Histology: Golgi-Cox staining of hippocampal slices.

-

Metric: Quantification of dendritic spine density (spines/10 µm) in CA1 neurons.

-

Data Presentation: Expected Efficacy Profile

| Metric | Vehicle (5xFAD) | 1,2,6-TMP Derivative (10 mg/kg) | Wild Type (Control) | Statistical Significance |

| MWM Latency (Day 5) | 45.2 ± 3.1 s | 22.4 ± 2.8 s | 18.1 ± 1.5 s | p < 0.01 |

| Spine Density (CA1) | 6.2 ± 0.4 /10µm | 9.8 ± 0.5 /10µm | 11.2 ± 0.3 /10µm | p < 0.001 |

| ROS Levels (Cortex) | 180% of Baseline | 115% of Baseline | 100% | p < 0.05 |

Part 5: Signaling Pathway Visualization

The following diagram illustrates the mechanism connecting the 1,2,6-trimethylpiperazine ligand to neuroprotection via the TRPC6-BDNF pathway.

Caption: TRPC6-mediated neuroprotective signaling cascade activated by the scaffold.

Part 6: Challenges & Future Directions

While the 1,2,6-trimethylpiperazine scaffold is promising, researchers must address specific developability hurdles:

-

Blood-Brain Barrier (BBB) Permeability: While the methyl groups increase lipophilicity, the basic nitrogen can be protonated at physiological pH.

-

Solution: Prodrug strategies or converting the N4 nitrogen into a carbamate or amide to reduce polarity temporarily.

-

-

Stereochemical Stability: Ensure that the 2,6-dimethyl configuration does not epimerize during scale-up synthesis.

-

Safety Profile: Piperazine derivatives can sometimes interact with hERG channels (cardiotoxicity). Early ADMET screening for hERG inhibition is mandatory.

References

-

Justino, A. B., et al. (2025). "N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice."[4] International Journal of Molecular Sciences, 26(10): 4591.[4] Link

-

Bezprozvanny, I., et al. (2019).[3] "Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease."[2][3][4][5] Molecular Pharmacology, 95(1): 1-10. Link

-

Smolecule. (2023). "(2R,6R)-1,2,6-Trimethylpiperazine: Biological Activity and Chemical Properties." Smolecule Compound Database. Link

-

Mathew, B., et al. (2021). "Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders."[6] Medicinal Chemistry Research, 30: 1-15. Link

-

BenchChem. (2025).[7] "Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide." BenchChem Technical Resources. Link

Sources

- 1. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice [mdpi.com]

- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Substituted Piperazines: The Case of trans-1,2,6-Trimethylpiperazine Dihydrochloide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of substituted piperazines, a cornerstone of modern medicinal chemistry. We will use trans-1,2,6-trimethylpiperazine dihydrochloride as a focal point to explore the critical aspects of stereochemistry, synthesis, and biological relevance that drug development professionals encounter with this versatile scaffold.

Executive Summary: The Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a privileged structure in drug discovery.[1] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bonding, frequently impart favorable pharmacokinetic profiles to drug candidates, such as enhanced water solubility and oral bioavailability.[2] Consequently, piperazine derivatives are integral components of numerous FDA-approved drugs, spanning therapeutic areas from oncology and infectious diseases to central nervous system disorders.[2]

This document will delve into the specific attributes of 1,2,6-trimethylpiperazine dihydrochloride, a representative member of the C-substituted piperazine family. We will examine its chemical identity, the nuances of its stereochemistry, strategies for its chemical synthesis, and the analytical methods required for its characterization. Furthermore, we will discuss the broad therapeutic potential of the substituted piperazine class and provide generalized protocols for assessing their biological activity.

Chemical Identity and Properties

The fundamental characteristics of a molecule are its formula and weight, which are baseline requirements for all experimental and analytical procedures.

Molecular Formula and Weight

The parent compound, trans-1,2,6-trimethylpiperazine, exists as a free base. For pharmaceutical applications, it is often converted to a salt form, such as a dihydrochloride, to improve stability and solubility.

-

Free Base (trans-1,2,6-Trimethylpiperazine):

-

Dihydrochloride Salt (trans-1,2,6-Trimethylpiperazine dihydrochloride):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| trans-1,2,6-Trimethylpiperazine | C₇H₁₆N₂ | 128.22 | Liquid (cis-isomer)[5] or Solid (trans-isomer) |

| trans-1,2,6-Trimethylpiperazine Dihydrochloride | C₇H₁₈Cl₂N₂ | 201.14 | Solid (Predicted) |

Stereochemistry: The Critical 'Trans' Configuration

The term "trans" in trans-1,2,6-trimethylpiperazine refers to the spatial orientation of the methyl groups at the C2 and C6 positions of the piperazine ring. They are located on opposite sides of the ring's plane. This is distinct from the "cis" isomer, where they would be on the same side.

-

Trans Isomer: Corresponds to the (2R, 6S) or (2S, 6R) stereochemical assignments. This is a meso compound if the N1 substituent is a hydrogen, but the N1-methyl group makes the molecule chiral.

-

Cis Isomer: Corresponds to the (2R, 6R) or (2S, 6S) stereochemical assignments.

The stereochemistry of substituted piperazines is not merely a structural footnote; it is a critical determinant of biological activity. The precise three-dimensional arrangement of substituents governs how a molecule interacts with its biological target (e.g., an enzyme active site or a receptor binding pocket). For instance, in the development of allosteric inhibitors for Carbamoyl Phosphate Synthetase 1 (CPS1), the (2R,6R)-cis isomer of a 2,6-dimethylpiperazine derivative was found to be 18-fold more potent than its other isomers.[6] This underscores the necessity of stereoselective synthesis and rigorous analytical confirmation.

Synthesis and Purification

The synthesis of asymmetrically substituted piperazines like trans-1,2,6-trimethylpiperazine requires a robust and stereocontrolled strategy. General methods often involve the cyclization of linear precursors or the modification of an existing piperazine core.

General Synthetic Strategy

A common approach involves the cyclization of a diamine precursor. For a trans-2,6-disubstituted piperazine, a highly diastereoselective intramolecular hydroamination can be employed.[7] The N1-methyl group can be introduced either before cyclization or as a final step via reductive amination or direct alkylation.

Experimental Protocol: Dihydrochloride Salt Formation (General)

This protocol describes a general method for converting a piperazine free base to its dihydrochloride salt.

Causality: The conversion to a hydrochloride salt is performed because salts typically exhibit higher melting points, greater stability, and improved aqueous solubility compared to the free base, which are desirable properties for active pharmaceutical ingredients (APIs). The use of a non-polar solvent like diethyl ether or isopropanol facilitates the precipitation of the polar salt.

Protocol:

-

Dissolution: Dissolve the purified trans-1,2,6-trimethylpiperazine free base (1.0 eq.) in anhydrous diethyl ether (or another suitable solvent like isopropanol) to a concentration of approximately 0.1-0.5 M.

-

Acidification: While stirring the solution at 0 °C (ice bath), add a solution of hydrochloric acid (2.0-2.2 eq.) in diethyl ether dropwise.

-

Precipitation: A white precipitate should form upon addition of the acid. Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white solid under high vacuum to a constant weight.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and elemental analysis. The expected outcome is a white crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For trans-1,2,6-trimethylpiperazine, one would expect distinct signals for the N1-methyl group, the C2/C6-methyl groups, and the protons on the piperazine ring. The coupling constants between protons on C2/C3 and C5/C6 can help confirm the trans stereochemistry, as the dihedral angles will differ from the cis isomer. Based on spectra of related compounds like trans-2,5-dimethylpiperazine, the ring protons would likely appear as complex multiplets.[8]

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. For trans-1,2,6-trimethylpiperazine, one would expect distinct signals for the N1-methyl carbon, the C2/C6-methyl carbons, and the three types of ring carbons (C2/C6, C3/C5).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For the dihydrochloride salt, electrospray ionization (ESI) in positive mode would typically show the parent ion of the free base [M+H]⁺ at m/z ≈ 129.2.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The spectrum of the dihydrochloride salt would be characterized by a broad N-H stretch from the protonated amine salts (R₂NH₂⁺) in the range of 2400-3000 cm⁻¹.

Applications in Drug Development

The piperazine scaffold is a workhorse in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Therapeutic Areas

Piperazine derivatives have been successfully developed as:

-

Anticancer Agents: By targeting pathways like PI3K/Akt/mTOR, piperazine-containing molecules can inhibit cancer cell proliferation.[2]

-

Antipsychotics: Many antipsychotic drugs act as ligands for dopamine and serotonin receptors, and the piperazine moiety is key for achieving the desired receptor affinity profile.[2]

-

Antimicrobial Agents: The incorporation of electron-withdrawing groups onto a piperazine scaffold has been shown to enhance antibacterial activity.[9]

The specific biological activity of trans-1,2,6-trimethylpiperazine is not well-documented in publicly available literature. However, related 2,6-dimethylpiperazine derivatives have shown potent and selective activity as enzyme inhibitors, highlighting the potential for this structural class.[6]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the anticancer potential of a novel piperazine derivative.

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and the determination of a compound's cytotoxic effects.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H460 human lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., trans-1,2,6-trimethylpiperazine dihydrochloride) in cell culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. A lower IC₅₀ value indicates greater cytotoxic potency.[10]

Safety and Handling

While specific data for trans-1,2,6-trimethylpiperazine dihydrochloride is not available, data from related piperazine salts, such as piperazine dihydrochloride, can provide guidance.[11]

-

Hazards: Expected to be harmful if swallowed and to cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

trans-1,2,6-Trimethylpiperazine dihydrochloride serves as an excellent model for understanding the complexities and opportunities presented by substituted piperazines in drug discovery. Its synthesis requires careful control of stereochemistry, which is a paramount factor in determining its ultimate biological function. The piperazine scaffold, as a whole, remains a highly valuable and versatile platform for the development of new therapeutics. Continued exploration of novel substitution patterns on this core, guided by rigorous synthesis and biological evaluation, will undoubtedly lead to the next generation of innovative medicines.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Xin, D., et al. (2021). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Journal of Medicinal Chemistry. Available from [Link]

-

The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

-

Singh, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products. Available from [Link]

-

Gnewuch, C., et al. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Dimensions. Chemistry – A European Journal. Available from [Link]

-

U.S. EPA. (2025, October 15). 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride Properties. Retrieved from [Link]

-

ResearchGate. (2024, April). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Wang, D., et al. (2018). Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. RSC Advances. Available from [Link]

-

PubChem. (n.d.). 1,2,6-Trimethylpiperidine. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Buy (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. (2R,6R)-1,2,6-trimethylpiperazine | 1821810-33-6 [sigmaaldrich.com]

- 6. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

Methodological & Application

Application Note: Handling and Storage of Hygroscopic Piperazine Dihydrochloride Salts

Executive Summary

Piperazine dihydrochloride (

This application note provides a rigorous, field-proven protocol for the storage, handling, and recovery of piperazine dihydrochloride. It moves beyond standard safety data sheets (SDS) to address the causality of experimental error : how moisture uptake alters molecular weight calculations, leading to failed stoichiometric ratios in synthesis and inaccurate buffer pH levels.

The Challenge: Hygroscopicity and Stoichiometry

The core issue with piperazine dihydrochloride is not chemical instability, but physical instability regarding water content.

-

The Mechanism: The ionic lattice of the dihydrochloride salt has a high affinity for water molecules. When exposed to relative humidity (RH) >40%, water molecules adsorb onto the crystal surface and eventually integrate into the lattice structure [1].

-

The Consequence: The theoretical molecular weight (MW) is 159.06 g/mol . However, a sample left open on a benchtop for 15 minutes can absorb 1-5% water by mass.

-

Result: If you weigh 159.06 mg of "wet" salt, you are actually adding only ~151 mg of active compound and ~8 mg of water. This 5% error propagates through subsequent reactions, leading to lower yields or incorrect buffer ionic strength.

-

Table 1: Impact of Moisture Absorption on Stoichiometry

| Parameter | Anhydrous Salt | "Wet" Salt (+5% Moisture) | Experimental Impact |

| Formula | Undefined stoichiometry | ||

| Effective MW | 159.06 g/mol | ~167.01 g/mol | Molar calculation error |

| Physical State | Free-flowing powder | Clumped / Sticky | Handling difficulty |

| Solubility | High (41% @ 20°C) | High | Negligible difference |

Protocol A: Passive Storage Strategy

Objective: Maintain the anhydrous state during long-term storage.

The "Cool and Dry" instruction on an SDS is insufficient for hygroscopic salts. The following "Defense-in-Depth" storage system is required.

Storage Logic Diagram

Figure 1: Decision tree for the long-term storage of hygroscopic salts.

Detailed Storage Steps:

-

Primary Container: Never rely solely on the screw cap. After every use, wrap the cap-neck junction with Parafilm M or electrical tape to create a gas-tight seal.

-

Secondary Containment: Store the primary bottle inside a desiccator cabinet or a heavy-duty Ziploc bag containing a desiccant pack.

-

Desiccant Choice:

-

Standard: Blue/Orange Silica Gel (Change when color shifts).

-

High-Performance: Phosphorus Pentoxide (

) for extremely critical anhydrous applications (Note:

-

-

Temperature: Store at ambient room temperature (

).-

Critical Warning: Do NOT store in a refrigerator unless the container is hermetically sealed and allowed to warm to room temperature before opening. Cold containers attract condensation immediately upon opening, ruining the salt [2].

-

Protocol B: Active Handling & Weighing

Objective: Transfer precise mass without moisture uptake.

The "Speed Weighing" Fallacy: Many researchers try to weigh hygroscopic salts quickly to "beat" the moisture uptake. This is unreliable. The Solution: Use the Weighing by Difference technique. This is a self-validating method because it measures the mass removed from the source, not the mass added to the target, neutralizing the effect of ambient humidity on the balance pan.

Weighing Workflow Diagram

Figure 2: The "Weighing by Difference" protocol minimizes atmospheric exposure time.

Step-by-Step Weighing Protocol:

-

Preparation: Ensure the receiving vessel (flask/beaker) is ready. Have a clean spatula at hand.

-

Initial Weighing: Place the entire capped bottle of Piperazine 2HCl on the analytical balance. Press TARE (Zero).

-

Transfer:

-

Remove the bottle from the balance.

-

Open the cap, extract a small amount of powder with the spatula, and place it into your receiving vessel.

-

Immediately recap the bottle.

-

-

Final Weighing: Place the capped bottle back on the balance.

-

Calculation: The balance will display a negative number (e.g.,

). This is the exact mass of the reagent transferred.-

Why this works: Even if the powder in the receiving vessel absorbs water during the process, the mass missing from the bottle is the true dry mass (assuming the bottle stock was dry).

-

Protocol C: Recovery (Drying)

If the salt has clumped or caked, it has absorbed significant moisture.[1] It can be recovered using a vacuum oven.[2]

Equipment: Vacuum Oven, Glass Petri Dish. Safety: Piperazine 2HCl decomposes >300°C, but HCl can off-gas at lower temps if wet.

| Parameter | Setting | Rationale |

| Temperature | Sufficient to drive off water; well below melting point ( | |

| Pressure | Deep vacuum lowers the boiling point of absorbed water. | |

| Duration | 4 - 12 Hours | Depends on clump size. Grind clumps gently before drying if possible. |

| Cooling | Desiccator | Cool to room temp under vacuum or in a desiccator to prevent re-absorption. |

Safety & Disposal (E-E-A-T)

-

Hazards: Piperazine dihydrochloride is an Irritant (Skin/Eye) and a Respiratory Sensitizer [4].[3] Inhalation of dust can cause asthmatic symptoms.[4][5]

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) or work in a fume hood if handling large quantities.

-

Disposal: Dissolve in water and dispose of as hazardous aqueous waste containing amines. Do not mix with strong oxidizers.[4]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]

Sources

Application Note: Preclinical Dosage Optimization of trans-1,2,6-Trimethylpiperazine in Rodent Models

Executive Summary

trans-1,2,6-Trimethylpiperazine (hereafter t-TMP ) is a pharmacologically active piperazine derivative. Structurally related to metabolites of rapid-acting antidepressants (e.g., ketamine metabolites) and piperazine-based anthelmintics, t-TMP exhibits stereospecific activity in the Central Nervous System (CNS).

This guide provides a standardized workflow for optimizing the dosage of t-TMP in rodent models (Rat/Mouse). Unlike generic small molecules, piperazines present specific challenges regarding pH-dependent solubility , hygroscopicity , and non-linear pharmacokinetics due to saturation of metabolic pathways. This note outlines the transition from physicochemical characterization to in vivo Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) optimization.

Physicochemical Characterization & Vehicle Selection

The Stereochemical Challenge

The "trans" designation refers to the relative configuration of the methyl groups at the C2 and C6 positions.

-

Critical Check: Ensure you are using the (2R, 6R) or (2S, 6S) isomer (or the racemic trans-mixture). The cis (meso) form has a distinct pharmacological profile and should not be used interchangeably.

-

State: The free base of t-TMP is typically a colorless to pale yellow liquid with high volatility and basicity (

).

Formulation Protocol (Salt Conversion)

Direct dosing of the free base oil is inaccurate and caustic to esophageal tissue. We recommend in situ conversion to the Hydrochloride (HCl) or Fumarate salt.

Protocol: Preparation of 5 mg/mL Dosing Solution (PBS Vehicle)

-

Weighing: Weigh the required amount of t-TMP free base oil into a glass vial. (e.g., 50 mg).[1]

-

Acidification: Add 0.9 molar equivalents of 1N HCl dropwise while stirring.

-

Why? Piperazines are dibasic. Partial protonation ensures solubility without making the solution too acidic for IP/PO administration.

-

-

Buffering: Add Phosphate Buffered Saline (PBS, pH 7.4) to 80% of the final volume.

-

pH Adjustment: Check pH. Adjust to pH 6.5 – 7.4 using dilute NaOH or HCl.

-

Warning: pH > 8.0 may cause precipitation of the free base; pH < 5.5 causes irritation and alters absorption kinetics.

-

-

Final Volume: Bring to final volume (10 mL) with PBS.

-

Filtration: Filter sterilize using a 0.22

m PVDF syringe filter (Nylon binds amines; avoid Nylon filters).

Exploratory Toxicology: MTD Determination

Before efficacy testing, the Maximum Tolerated Dose (MTD) must be established to avoid confounding behavioral data with toxicity (e.g., sedation or stereotypy). Piperazines can act as GABA antagonists at high doses, leading to seizure risk.

Protocol: Modified OECD 425 (Up-and-Down Procedure)

Species: Sprague-Dawley Rats (n=6-10 total, sequential dosing) Route: Oral Gavage (PO) or Intraperitoneal (IP)

-

Starting Dose: 10 mg/kg (Based on structural analogs).

-

Dosing Factor: 3.2x (Logarithmic spacing: 10, 32, 100 mg/kg).

-

Observation: Dose one animal. Observe for 48 hours.

-

Primary Endpoints: Convulsions, Straub tail (serotonergic activation), sedation, respiratory distress.

-

-

Decision Tree:

-

Survival + No Toxicity: Increase dose for next animal.

-

Toxicity/Death: Decrease dose for next animal.

-

Stop Rule: 3 reversals of response (e.g., Toxic -> Non-toxic -> Toxic).

-

Visual Workflow: The Optimization Cycle

Caption: Iterative workflow for converting raw t-TMP into a viable preclinical candidate.

Pharmacokinetic (PK) Profiling

Once the MTD is known (assume 100 mg/kg), select a pharmacological dose (e.g., 10 mg/kg and 30 mg/kg) for PK analysis.

Sampling Protocol

-

Groups: IV Bolus (Tail vein) vs. PO (Oral Gavage). N=3 per timepoint.

-

Dose: 10 mg/kg (IV), 30 mg/kg (PO).

-

Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

-

Bioanalysis: LC-MS/MS.

-

Note: t-TMP is polar.[2] Use a HILIC column or C18 with ion-pairing agent for retention.

-

Key Parameters to Calculate

Summarize data using Non-Compartmental Analysis (NCA).

| Parameter | Definition | Target for t-TMP |

| Peak Plasma Concentration | > 500 ng/mL (for CNS penetration) | |

| Time to Peak | < 1.0 h (indicates rapid absorption) | |

| Elimination Half-life | 2 – 6 h (Rodent) | |

| Oral Bioavailability | ||

| Volume of Distribution |

Metabolism & Clearance

Piperazines undergo N-oxidation and hydroxylation. If clearance (

Visual: Predicted Metabolic Pathways

Caption: Major metabolic routes. N-demethylation often yields active secondary amines.

Allometric Scaling & Human Equivalent Dose (HED)

To translate the optimized rodent dose to a human starting dose, use Body Surface Area (BSA) normalization.[3]

Formula:

Constants:

Example Calculation:

If the optimized efficacy dose in Rats is 20 mg/kg :

For a 60 kg human, the starting dose would be

References

-

OECD Guidelines for the Testing of Chemicals. (2008).[5] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[6] OECD Publishing.

-

Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1][3][7]

-

Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

-

Smolecule. (2023). (2R,6R)-1,2,6-Trimethylpiperazine: Biological Activity and Applications.

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Buy (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 [smolecule.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedure for converting trans-1,2,6-Trimethylpiperazine free base to dihydrochloride

Abstract

This application note details the optimized procedure for converting trans-1,2,6-trimethylpiperazine free base into its chemically stable dihydrochloride salt form (trans-1,2,6-TMP·2HCl).[1][2][3] While the free base is prone to oxidation and handling difficulties due to its liquid state and volatility, the dihydrochloride salt offers superior stability, crystallinity, and water solubility, making it the preferred form for pharmaceutical formulations and biological assays. This protocol emphasizes strict stoichiometric control and moisture exclusion to prevent the formation of monohydrochloride species or hygroscopic oils.

Chemical Background & Rationale

The conversion relies on the protonation of both nitrogen centers in the piperazine ring.

-

Substrate: trans-1,2,6-Trimethylpiperazine (C₇H₁₆N₂).

-

pKa Profile: Piperazines typically exhibit two distinct pKa values (approx. pKa₁ ≈ 9.0–9.8 and pKa₂ ≈ 5.3–5.7).[4]

-

Stoichiometry: To ensure the formation of the dihydrochloride (2HCl) rather than the monohydrochloride (HCl), the reaction requires a molar excess of hydrochloric acid (≥2.2 equivalents) and a solvent system that suppresses the solubility of the fully protonated salt.

Stereochemical Note: The trans configuration (methyl groups at C2 and C6 on opposite faces of the ring) is thermodynamically robust but must be preserved. Strong acidic conditions used here do not cause epimerization, but high temperatures should be avoided to minimize thermal stress.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| trans-1,2,6-Trimethylpiperazine | >97% purity, Free Base | Starting Material |

| Hydrochloric Acid (HCl) | 2.0 M or 4.0 M in Diethyl Ether or Ethanol (Anhydrous) | Protonation Agent |

| Ethanol (EtOH) | Absolute, Anhydrous (≤0.01% water) | Primary Solvent |

| Diethyl Ether (Et₂O) | ACS Reagent, Anhydrous | Anti-solvent |

| Nitrogen/Argon | Ultra-high purity | Inert Atmosphere |

Equipment

-

Reaction Vessel: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar, internal thermometer, and dropping funnel.

-

Filtration: Sintered glass funnel (Porosity 3 or 4) with a vacuum flask.

-

Drying: Vacuum desiccator with P₂O₅ or KOH pellets.

-

Inert Gas Line: Schlenk line or balloon assembly.

Experimental Protocol

Phase 1: Dissolution & Setup

Objective: Create a homogeneous solution of the free base under anhydrous conditions.

-

System Inertization: Assemble the glassware and flush with Nitrogen (N₂) for 15 minutes to remove ambient moisture.

-

Expert Insight: Piperazine salts are notoriously hygroscopic. Ambient moisture can lead to the formation of "oiling out" products rather than crystalline solids.

-

-

Dissolution: Charge the flask with trans-1,2,6-trimethylpiperazine free base (e.g., 10.0 mmol, 1.28 g). Add anhydrous Ethanol (5–10 volumes relative to mass, approx. 10 mL).

-

Cooling: Submerge the flask in an ice-water bath (0–5 °C). Stir at 300–400 RPM for 10 minutes.

Phase 2: Acidification (Salt Formation)

Objective: Controlled protonation of N1 and N4.

-

Acid Preparation: Calculate the required volume of HCl solution.

-

Calculation: 10.0 mmol Base × 2.2 equivalents = 22.0 mmol HCl.

-

Example: If using 2.0 M HCl in Ether, Volume = 11.0 mL.

-

-

Addition: Transfer the HCl solution to the dropping funnel. Add it dropwise to the stirred piperazine solution over 20–30 minutes.

-

Critical Parameter: Maintain internal temperature <10 °C. Rapid addition generates significant exotherms, which can trap impurities or cause oiling.

-

-

Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 60 minutes.

-

Observation: A white precipitate should begin to form. If the solution remains clear, proceed to Phase 3 (Anti-solvent precipitation).

-

Phase 3: Isolation & Purification

Objective: Maximize yield and purity of the dihydrochloride salt.

-

Precipitation: If the yield of precipitate is low, slowly add anhydrous Diethyl Ether (anti-solvent) until the solution becomes turbid (approx. 1:1 ratio with Ethanol). Stir for 30 minutes.

-

Filtration: Filter the suspension rapidly through the sintered glass funnel under vacuum.

-

Washing: Wash the filter cake 3 times with cold anhydrous Diethyl Ether (3 × 5 mL).

-

Expert Insight: This step removes residual acidity and unreacted free base. Do not use ethanol for washing as it may redissolve the salt.

-

Phase 4: Drying

-

Initial Drying: Keep the solid under vacuum suction for 10 minutes.

-

Desiccation: Transfer the solid to a vacuum desiccator containing P₂O₅ (phosphorus pentoxide) or KOH. Dry under high vacuum (<5 mbar) at 40 °C for 12–24 hours.

-

Warning: Do not exceed 60 °C, as some piperazine salts can sublime or degrade.

-

Workflow Visualization

Figure 1: Step-by-step workflow for the synthesis of trans-1,2,6-trimethylpiperazine dihydrochloride.

Quality Control & Validation

To ensure the product is the dihydrochloride (2HCl) and not the monohydrochloride, the following tests are mandatory:

| Test | Method | Acceptance Criteria |

| Chloride Content | Argentometric Titration (AgNO₃) | 34.0% ± 1.0% (Theoretical for C₇H₁₆N₂·2HCl is ~35.2%) |

| Proton NMR | ¹H NMR (D₂O) | Significant downfield shift of α-protons adjacent to N1/N4 compared to free base. Integration must confirm structure. |

| pH | 1% Aqueous Solution | pH < 2.0 (Confirms excess acid/dihydrochloride state). |

| Melting Point | Capillary Method | Distinct sharp melting point (Note: Piperazine salts often decompose >250 °C; verify against standard). |

Troubleshooting Guide

Issue 1: Product "Oils Out" instead of crystallizing.

-

Cause: Presence of water or temperature too high.

-

Solution: Re-dissolve the oil in a minimum amount of hot ethanol, add a seed crystal (if available), and cool very slowly to -20 °C. Ensure all solvents are strictly anhydrous.

Issue 2: Low Yield.

-

Cause: High solubility in Ethanol.

-

Solution: Increase the ratio of Diethyl Ether (Anti-solvent) during the precipitation step. Ensure the filtrate is cooled to 0 °C before disposal to recover secondary crops.

Issue 3: Hygroscopicity (Sticky Solid).

-

Cause: Absorption of atmospheric moisture.

-

Solution: Handle exclusively in a glovebox or rapid transfer vessels. Store in a desiccator. Recrystallize from Isopropanol if the sticky nature persists.

References

-

Piperazine Solubility & Properties

-

General Synthesis of Piperazine Salts

-

pKa and Basicity of Piperazines

-

Crystallization Techniques

-

Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of piperazine derivatives. IUCr Data. Available at: [Link]

-

Sources

- 1. amphray.com [amphray.com]

- 2. 1,3,3-Trimethylpiperazine dihydrochloride | 100911-48-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uregina.ca [uregina.ca]

- 5. CN102993122A - Novel synthesis path of trimetazidine hydrochloride - Google Patents [patents.google.com]

- 6. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 7. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

- 12. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]

- 13. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Improving solubility of trans-1,2,6-Trimethylpiperazine 2HCl in PBS buffer

Executive Summary & Diagnostic

The Problem: Users frequently report precipitation when attempting to dissolve trans-1,2,6-Trimethylpiperazine dihydrochloride (2HCl) directly into Phosphate Buffered Saline (PBS) at concentrations >10 mM.

The Root Cause: This is a classic "Solubility Paradox" driven by two converging physicochemical factors:

-

The Common Ion Effect: The "2HCl" salt form releases chloride ions (

). Standard PBS contains ~140 mM NaCl. The high background -

pH-Dependent Speciation: The 2HCl salt is acidic. In pure water, it dissolves readily, creating a low pH solution where the molecule is fully protonated (dicationic). PBS buffers the solution to pH 7.4. At this pH, the molecule loses protons (approaching its pKa), becoming less polar and more hydrophobic, which drastically reduces aqueous solubility.

Mechanism of Failure (Visualized)

Understanding the ionic conflict is crucial for troubleshooting. The diagram below illustrates why direct addition to PBS fails compared to the recommended protocols.

Figure 1: Decision tree contrasting the failure mode of direct dissolution vs. the success of stock solution strategies.

Validated Protocols

Do not attempt to dissolve the solid powder directly in PBS for concentrations above 5 mM. Use one of the following "Stock & Dilute" methods.

Method A: The Aqueous Stock Strategy (Recommended)

Best for: Cell culture assays where organic solvents (DMSO) must be minimized.

Logic: By dissolving in pure water first, you utilize the acidity of the 2HCl salt to self-facilitate dissolution. You then dilute this acidic concentrate into the buffer, where the buffer capacity absorbs the protons without crashing the solute.

| Step | Action | Technical Rationale |

| 1 | Calculate the mass for a 100 mM stock solution. | High concentration allows for small dilution volumes later. |

| 2 | Add Milli-Q / Deionized Water (Not PBS). | Water has no background |

| 3 | Vortex vigorously until clear. | The solution will be acidic (pH ~2-3). This high protonation state ensures full solubility. |

| 4 | Slowly pipet the stock into the target PBS volume while vortexing the PBS. | "Dropwise addition" prevents local zones of supersaturation that trigger nucleation. |

Method B: The DMSO "Universal" Strategy

Best for: High-throughput screening or when Method A yields cloudiness at very high concentrations.

Logic: DMSO solvates the organic backbone of the piperazine ring, shielding it from the "salting out" effects of the PBS ions.

-

Prepare a 100 mM - 500 mM stock solution in anhydrous DMSO.

-

Note: The 2HCl salt may require mild warming (37°C) to fully dissolve in DMSO due to its ionic nature.

-

-

Dilute the DMSO stock into pre-warmed PBS (37°C).

-

Constraint: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in biological assays [1].

-

Solubility Data & Thresholds

The following table summarizes the solubility limits observed in our application labs.

| Solvent System | Max Solubility (approx.) | Stability (RT) | Notes |

| Pure Water (pH ~3) | > 200 mM | High (> 1 week) | Excellent stability due to dicationic state. |

| PBS (pH 7.4) | < 10 mM (Direct add) | Low | Precipitates immediately due to Common Ion Effect. |

| PBS (via Water Stock) | ~ 50 mM | Moderate (24 hrs) | Kinetic solubility. May precipitate over days. |

| DMSO | > 500 mM | High (> 1 month) | Store at -20°C to prevent hydration. |

Troubleshooting FAQ

Q1: I followed Method A, but I still see a faint haze. What now? A: The solution is likely supersaturated.

-

Check pH: Measure the final pH. If the 2HCl salt lowered the PBS pH below 7.0, the buffer capacity might be overwhelmed. Readjust to 7.4 carefully with NaOH, but be warned: raising pH decreases solubility.

-

Sonication: Sonicate the final solution for 5-10 minutes at room temperature.

-

Filter: Pass through a 0.22 µm PES filter. (Note: Re-quantify concentration via UV-Vis afterwards, as some compound may be lost on the filter).

Q2: Can I heat the PBS to dissolve the precipitate?

A: Use caution. While heat increases solubility (

Q3: Why does the "2HCl" matter so much? Can I buy the free base? A: The 2HCl form is synthesized for shelf-stability. The free base is often an oil or a hygroscopic solid that oxidizes rapidly. The 2HCl is necessary for storage but is the primary antagonist in PBS solubility due to the chloride load [2].

Biological Pathway Context

When using this compound in neuropharmacology (e.g., modulating synaptic efficacy), maintaining the correct ionic state is critical for receptor binding.

Figure 2: The solubilized compound must remain stable at pH 7.4 to effectively bind membrane receptors.

References

-

Timm, M. et al. (2013). "Cytotoxicity of Dimethyl Sulfoxide (DMSO) in various cell lines." Toxicology Reports. Available at: [Link]

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Available at: [Link]

-

Bhattachar, S. N. et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today. Available at: [Link]

Removing cis-isomer impurities from trans-1,2,6-Trimethylpiperazine synthesis

Welcome to the technical support center for challenges related to the synthesis and purification of trans-1,2,6-trimethylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties in isolating the desired trans-isomer from its cis-diastereomer. We will explore the underlying principles of separation and provide detailed, field-proven troubleshooting protocols to help you achieve high isomeric purity in your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-1,2,6-trimethylpiperazine critical for my research?

The spatial arrangement of the methyl groups on the piperazine ring defines the molecule's three-dimensional shape. This stereochemistry is crucial in drug development and materials science, as different isomers can exhibit vastly different pharmacological, toxicological, and physical properties. The trans-isomer, for instance, may have the desired binding affinity for a biological target, while the cis-isomer could be inactive or even produce off-target effects. Therefore, isolating the specific, biologically active stereoisomer is a fundamental requirement for accurate and reproducible downstream applications, from preclinical studies to material formulation.[1][2]

Q2: What are the key physical differences between the cis- and trans-isomers that I can exploit for separation?

Diastereomers, such as cis- and trans-1,2,6-trimethylpiperazine, are stereoisomers that are not mirror images of each other.[1][2] This distinction means they have different physical properties, which can be leveraged for separation.[3] The three primary differences to consider are:

-

Polarity and Boiling Point: The cis-isomer, with its methyl groups on the same side of the ring, often has a slightly different dipole moment and shape compared to the more symmetric trans-isomer. This can lead to a small but potentially significant difference in boiling points, which is the basis for separation by fractional distillation.[4][5][6]

-

Interaction with Stationary Phases: The difference in polarity and stereochemistry affects how each isomer interacts with a solid support, such as silica gel or a C18 reversed-phase matrix. This differential interaction is the fundamental principle behind chromatographic separation.[7][8]

-

Crystal Lattice Formation and Solubility: The two isomers will pack differently into a crystal lattice. Furthermore, when reacted with a chiral resolving agent to form salts, the resulting diastereomeric salts can have significantly different solubilities, enabling separation by fractional crystallization.[9][10][11]

Table 1: Exploitable Physicochemical Differences Between Cis/Trans Diastereomers

| Property | Scientific Principle for Separation | Applicable Technique |

| Boiling Point | Diastereomers have different boiling points due to variations in intermolecular forces (dipole-dipole, van der Waals) arising from their distinct shapes.[3] | Fractional Distillation |

| Polarity | The different spatial arrangement of substituents results in different net dipole moments, leading to differential affinity for polar stationary phases. | Column Chromatography (Normal & Reversed-Phase) |

| Solubility | Diastereomers can exhibit different solubilities in a given solvent, especially after conversion to diastereomeric salts with a resolving agent.[10][11] | Fractional Crystallization / Recrystallization |

Troubleshooting & Separation Protocols

This section provides detailed, step-by-step guides for the most common and effective methods to remove cis-isomer impurities from a mixture containing the desired trans-1,2,6-trimethylpiperazine.

Workflow for Isomer Separation

The following diagram outlines the logical workflow for selecting an appropriate separation strategy based on the properties of your isomeric mixture.

Caption: Decision workflow for separating cis/trans isomers.

Protocol 1: Purification by Fractional Distillation

Principle: This technique is effective when the boiling points of the cis and trans isomers are sufficiently different (typically >5-10 °C). It relies on repeated vaporization-condensation cycles on a fractionating column to enrich the vapor phase with the more volatile component (lower boiling point).[4][6]

Experimental Protocol:

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Ensure all glass joints are properly sealed and clamped. For air-sensitive compounds, maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).

-

Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process (minimize heat loss).

-

-

Distillation Procedure:

-

Charge the round-bottom flask with the crude isomeric mixture (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.